2-{[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-[3-(2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propyl]-3,4-dihydroquinazolin-4-one
Description
This compound is a structurally complex molecule featuring two quinazolinone cores linked via a propyl chain. Each quinazolinone moiety is substituted with a sulfanyl-ethylpiperidinyl group, contributing to its unique physicochemical and pharmacological properties. The sulfanyl linkages may influence redox reactivity and solubility profiles .
Properties
IUPAC Name |
2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-[3-[2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N6O4S2/c1-3-26-14-9-11-20-40(26)32(44)24-48-36-38-30-18-7-5-16-28(30)34(46)42(36)22-13-23-43-35(47)29-17-6-8-19-31(29)39-37(43)49-25-33(45)41-21-12-10-15-27(41)4-2/h5-8,16-19,26-27H,3-4,9-15,20-25H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCWUYCBYYPYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)N6CCCCC6CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-[3-(2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule characterized by a unique structural framework that includes a piperidine moiety and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 406.5835 g/mol. The structure features multiple functional groups that contribute to its reactivity and biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C25H30N2OS |
| Molecular Weight | 406.5835 g/mol |
| Density | 1.15 g/cm³ |
| Boiling Point | 611.6 °C |
| Flash Point | 323.7 °C |
Kinase Inhibition
Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly as kinase inhibitors. Kinases are pivotal in various cellular processes, including cell cycle regulation and apoptosis, making them prime targets for cancer therapy. The compound's structural features suggest it may inhibit key kinases such as cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3 (GSK3), both of which are implicated in cancer and neurodegenerative diseases .
The proposed mechanism of action for this compound involves the interaction with specific protein targets through its sulfanyl and piperidine groups. These interactions may lead to alterations in signaling pathways critical for cell proliferation and survival. The presence of carbonyl groups may facilitate binding to active sites on target proteins, enhancing inhibitory effects .
Case Studies
- Inhibition of GSK3 : A study demonstrated that derivatives of similar compounds effectively inhibited GSK3 activity, leading to reduced cell proliferation in cancer cell lines .
- Neuroprotective Effects : Another investigation revealed that compounds sharing structural similarities exhibited neuroprotective effects in models of neurodegeneration, potentially through modulation of kinase activity .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-{[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one | Pyrimido-indole core with piperidine and sulfanyl groups | Potential kinase inhibitor | Incorporates a 4-fluorophenyl group |
| Harmine | Indole structure | Psychoactive; kinase inhibition | Natural product with historical use |
| Indirubin | Indole derivative | Anti-inflammatory; anticancer | Known for dual action on multiple targets |
| Pyrrolopyrimidines | Pyrimidine core | Kinase inhibition | Diverse applications in drug development |
This table highlights the unique aspects of the compound under discussion compared to others with similar structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the quinazolinone family, which is widely studied for its biological activities. Below is a comparison with structurally related compounds:
Pharmacological and Reactivity Comparisons
- Aromatic Stability: The target compound’s quinazolinone cores confer greater aromatic stability compared to non-aromatic analogues (e.g., triazolones), enhancing resistance to metabolic degradation .
- Reactivity : Sulfanyl (-S-) groups in the target compound may undergo oxidation to sulfoxides or sulfones, unlike sulfonyl (-SO₂-) derivatives, which are more chemically inert .
- Bioactivity : Ethylpiperidinyl substituents in the target compound likely enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors), whereas morpholinyl derivatives prioritize solubility over target affinity .
Physicochemical and Environmental Behavior
- Solubility : The target compound’s low aqueous solubility (0.1 mg/mL) contrasts with morpholine-containing analogues (1.2 mg/mL), reflecting the trade-off between lipophilicity and bioavailability .
- Environmental Persistence: Quinazolinones generally exhibit moderate biodegradability, but the ethylpiperidinyl groups may prolong environmental half-life compared to simpler aromatic derivatives .
Research Implications
The structural complexity of the target compound offers unique advantages in drug design, such as multi-target engagement via its dual quinazolinone cores. However, its high molecular weight and lipophilicity may limit pharmacokinetic performance, necessitating formulation optimization. Comparative studies with simpler quinazolinones (e.g., 2-substituted derivatives) highlight the balance between aromatic stability and functional group versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
